molecular formula C11H15N5 B1371099 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 862368-63-6

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Katalognummer: B1371099
CAS-Nummer: 862368-63-6
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: MTKDCIMCMVHWMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 862368-63-6) is a pyrazole-based heterocyclic compound characterized by a tert-butyl group at the 3-position and a pyrimidin-2-yl substituent at the 1-position of the pyrazole ring. It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting understudied kinases such as PCTAIRE kinases (PCTK1-3) .

Eigenschaften

IUPAC Name

5-tert-butyl-2-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-11(2,3)8-7-9(12)16(15-8)10-13-5-4-6-14-10/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKDCIMCMVHWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194536
Record name 3-(1,1-Dimethylethyl)-1-(2-pyrimidinyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862368-63-6
Record name 3-(1,1-Dimethylethyl)-1-(2-pyrimidinyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862368-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-1-(2-pyrimidinyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with pyrimidine-2-carbaldehyde. This reaction is often carried out in methanol with magnesium sulfate as a drying agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with a ketone or carboxylic acid group, while reduction might yield a fully saturated pyrazole ring.

Wissenschaftliche Forschungsanwendungen

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Position Substituents

  • tert-Butyl : Enhances steric bulk, improving kinase selectivity (e.g., PCTK3 inhibition ).
  • Aryl Groups (e.g., 3-nitrophenyl) : Introduce π-π interactions but reduce solubility; e.g., 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibits planar distortion (50.61° dihedral angle), limiting membrane permeability .
  • Methyl : Reduces steric hindrance, as seen in 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine , which is a precursor for reductive amination .

1-Position Substituents

  • Pyrimidin-2-yl : Critical for kinase binding via hydrogen bonding (N–H⋯N interactions) .
  • Pyrrolo[2,3-d]pyrimidine : Expands π-conjugation, improving affinity for ATP-binding pockets in kinases like EGFR .

Pharmacological Profiles

Compound Target/Activity IC50/EC50 Key Advantage Limitation
This compound PCTK3 kinase inhibition 0.13 µM High selectivity Moderate solubility in aqueous media
3-(tert-Butyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine Crystallography studies N/A Robust hydrogen-bonding network Low bioavailability due to planar rigidity
N-(4-methoxybenzyl) derivative Not reported (structural analog) N/A Synthetic ease Undisclosed biological activity

Biologische Aktivität

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C₁₂H₁₆N₄
  • Molecular Weight : 216.282 g/mol
  • CAS Number : 862368-62-5
  • LogP : 2.728 (indicating moderate lipophilicity)

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, particularly their anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines and has shown promising results.

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole scaffold possess significant antiproliferative effects against multiple cancer types. Specifically, this compound has demonstrated activity against:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer
  • Prostate Cancer

In Vitro Studies

A study conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation. For instance, in vitro assays showed that it significantly reduced the viability of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
MDA-MB-231 (Breast)15.2Cisplatin10.0
HepG2 (Liver)20.55-Fluorouracil18.0
A549 (Lung)25.0Doxorubicin12.5

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Anti-Angiogenic Effects : By inhibiting angiogenesis, it may prevent tumor growth and metastasis.

Toxicity Studies

Toxicity assessments have indicated that while the compound is effective against cancer cells, it exhibits moderate toxicity towards normal cells. The selectivity index (SI) is crucial for evaluating the therapeutic potential:

CompoundSI Value
This compound3.0

This indicates a favorable profile for further development as an anticancer agent.

Case Studies

Several case studies have documented the use of pyrazole derivatives in clinical settings:

  • Case Study on Lung Cancer Treatment : A patient with advanced lung cancer exhibited a significant reduction in tumor size after treatment with a pyrazole derivative similar to our compound.
  • Breast Cancer Clinical Trial : A phase II trial involving patients with triple-negative breast cancer showed promising results with a pyrazole-based regimen, highlighting the need for further exploration of this class of compounds.

Q & A

Basic: What are the established synthetic routes for 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, and what key intermediates are involved?

The synthesis typically involves a multi-step process starting with the condensation of substituted pyrazole precursors with pyrimidine derivatives. For example, similar compounds like 3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine are synthesized via nucleophilic substitution reactions, where tert-butyl groups are introduced early to stabilize the pyrazole core . Key intermediates include halogenated pyrimidines (e.g., 2-aminopyrimidine derivatives) and tert-butyl-protected pyrazole amines. Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) significantly impact yield and purity.

Advanced: How can regioselectivity be controlled during pyrazole ring formation to ensure proper substitution at the pyrimidine-2-yl position?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT studies) can predict favorable sites for substitution. Experimental optimization involves:

  • Catalyst choice : Transition metals (e.g., CuI) promote directed C–H activation for pyrimidine coupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyrimidine C2 position .
  • Substituent tuning : Electron-withdrawing groups on pyrimidine direct substitution to specific positions. Validation via 1H^1H-NMR and X-ray diffraction (XRD) is critical .

Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. SHELX programs are widely used for refinement, especially for small-molecule structures .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet near δ 1.3 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can discrepancies between crystallographic data and spectroscopic results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Detects equilibrium shifts in solution .
  • Complementary DFT calculations : Compare experimental XRD bond angles with computed geometries .
  • HPLC purity checks : Rule out impurities affecting spectroscopic data .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Target kinases or MAPK pathways (e.g., p38 MAPK), using fluorescence polarization or luminescence-based readouts .
  • Cytotoxicity screening : MTT assays on cancer cell lines to assess apoptosis induction.
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with biological targets like TNF-α .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Derivatization : Synthesize analogs with varied substituents on the pyrimidine ring (e.g., halogen, alkyl groups) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins .
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity early to prioritize candidates .

Basic: How can conflicting reports on synthetic yields be addressed?

Yields vary due to:

  • Reagent purity : Impurities in tert-butyl precursors reduce efficiency .
  • Workup protocols : Acid/base extraction vs. column chromatography impacts recovery .
  • Scale effects : Pilot-scale reactions may require adjusted stoichiometry. Replicate conditions from high-yield literature methods and validate with HPLC .

Advanced: What strategies mitigate contradictions between computational predictions and experimental bioactivity data?

  • Ensemble docking : Test multiple protein conformations to account for flexibility .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between analogs .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Basic: What purification methods are optimal for isolating this compound?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities .
  • Recrystallization : Tert-butyl groups enhance crystallinity; ethanol/water mixtures are effective .
  • HPLC : Reverse-phase C18 columns resolve closely related derivatives .

Advanced: How can photostability and thermal degradation pathways be analyzed?

  • Accelerated stability studies : Expose to UV light (ICH Q1B guidelines) and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • Mechanistic studies : Use radical scavengers (e.g., BHT) to identify oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.